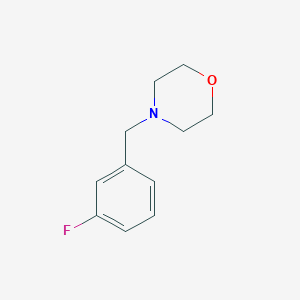

4-(3-Fluorobenzyl)morpholine

Description

Significance of Morpholine (B109124) Scaffolds in Medicinal Chemistry

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in drug discovery and development. biosynce.comnih.govsci-hub.se Its prevalence in a multitude of approved and experimental drugs underscores its value. nih.govsci-hub.se The morpholine moiety is often incorporated into bioactive molecules to enhance their physicochemical and pharmacokinetic properties. biosynce.comnih.govnih.gov For instance, it can improve solubility, a critical factor for drug absorption, and modulate the basicity of a molecule, which in turn influences its pharmacokinetic profile and binding affinity. bohrium.comacs.org The structural rigidity of the morpholine ring can also help to correctly orient other parts of a molecule for optimal interaction with biological targets. acs.org Its versatility and the relative ease of its synthesis make it a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in active compounds. nih.govnih.gov

The utility of the morpholine scaffold is diverse, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.nettsijournals.com This wide applicability has propelled extensive research into the synthesis and biological evaluation of novel morpholine-containing compounds. nih.gov

Overview of Fluorinated Organic Compounds in Drug Discovery

The strategic incorporation of fluorine atoms into organic molecules has become a powerful and widely used strategy in modern drug design. mdpi.comnih.gov The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly and often beneficially alter the properties of a drug candidate. mdpi.comchimia.ch

Academic Research Focus on 4-(3-Fluorobenzyl)morpholine and Related Derivatives

The convergence of the beneficial properties of both the morpholine scaffold and fluorine substitution has led to a focused academic interest in compounds like this compound and its derivatives. Researchers are actively synthesizing and evaluating these molecules for a range of potential therapeutic applications.

For example, a study published in Toxicology Mechanisms and Methods investigated the pro-apoptotic effects of related compounds, 1-(4-morpholinophenyl)-3-(4-fluorophenyl)-propenone and 1-(4-morpholinophenyl)-3-(3-fluorophenyl)-propenone, on insect cells. nih.gov This research highlights the potential for this class of compounds to induce programmed cell death, a mechanism of interest in cancer research. nih.gov Another study detailed the synthesis of novel 4-[3-fluoro-4-(morpholin-4-yl)]phenyl-1H-1,2,3-triazole derivatives, which were then evaluated for their in vitro antibacterial and anticancer activities. researchgate.net These investigations underscore the broad spectrum of biological activities being explored for molecules containing the fluorophenyl-morpholine motif.

Furthermore, the synthesis of various derivatives, such as N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamides, and their evaluation for antibacterial and antifungal properties, demonstrates the ongoing efforts to develop new antimicrobial agents based on this chemical scaffold. researchgate.net The synthesis of enantiomerically pure forms of related compounds, like 2-aminomethyl-4-(4-fluorobenzyl)morpholine, as intermediates for potential gastroprokinetic agents, further illustrates the advanced and specific applications being pursued for this class of molecules. clockss.org

The table below provides a summary of some researched derivatives and their observed biological activities.

| Compound/Derivative Class | Observed Biological Activity |

| 1-(4-morpholinophenyl)-3-(3-fluorophenyl)-propenone | Apoptosis induction in Sf9 cells nih.gov |

| 4-[3-fluoro-4-(morpholin-4-yl)]phenyl-1H-1,2,3-triazole derivatives | Antibacterial and anticancer activity researchgate.net |

| N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives | Antibacterial and antifungal activity researchgate.net |

| 4-(4-Fluorophenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine | Antifungal activity acs.org |

| 6-(3-Fluorophenyl)-4-(4-morpholinophenyl)-6H-1,3-thiazin-2-amine | Antibacterial activity tandfonline.com |

This active area of research continues to uncover the therapeutic potential of this compound and its analogues, driven by the synergistic advantages conferred by its core chemical components.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(3-fluorophenyl)methyl]morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBLCTFHNBQXJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies of 4 3 Fluorobenzyl Morpholine and Its Derivatives

General Synthetic Strategies for Morpholine (B109124) Ring Systems

The construction of the morpholine heterocycle can be achieved through a variety of synthetic strategies, broadly categorized into nucleophilic substitution reactions, oxidation and reduction pathways, and cyclization approaches.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of morpholine synthesis. A common and straightforward approach involves the N-alkylation of a pre-existing morpholine ring. For instance, the reaction of morpholine with a suitable alkyl halide, such as a benzyl (B1604629) halide, in the presence of a base, provides direct access to N-substituted morpholines. chemicalbook.comchemspider.com This SN2 reaction is widely employed for its simplicity and efficiency.

Another key strategy builds the ring itself through substitution reactions. A recently developed high-yielding, two-step protocol converts 1,2-amino alcohols to morpholines using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK). nih.govchemrxiv.org This method relies on the clean monoalkylation of the amine via an SN2 reaction, followed by an intramolecular cyclization. nih.govchemrxiv.org Similarly, the reaction of morpholine with ethyl chloroacetate (B1199739) demonstrates a classic nucleophilic attack of the amino group on the electrophilic carbon of the haloacetate to yield N-substituted products. researchgate.net

Oxidation and Reduction Pathways

Redox transformations provide another important avenue to morpholine derivatives. A prevalent strategy involves the reduction of a morpholinone intermediate. chemrxiv.org Morpholinones are typically synthesized by reacting 1,2-amino alcohols with chloroacetyl chloride or related derivatives. This is followed by a reduction step, commonly employing boron or aluminum hydride reagents, to yield the final morpholine product. chemrxiv.org

Oxidative pathways, though less common, are also utilized. For example, a base-free Pd(DMSO)₂(TFA)₂ catalyst enables the synthesis of morpholines and other six-membered nitrogen heterocycles through a Wacker-type aerobic oxidative cyclization of alkenes. organic-chemistry.org The electrochemical oxidation of morpholine can also be employed to generate a morpholine radical, which can then participate in C-N bond formation reactions.

Cyclization Approaches

Intramolecular cyclization is a powerful method for constructing the morpholine ring. Boron trifluoride etherate can mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes to form 1,4-oxazines (morpholines). organic-chemistry.org Another approach involves the annulation of 1,2-amino alcohols, which is a conceptually simple method for ring formation. chemrxiv.org

More complex, metal-catalyzed cascade reactions have also been developed. A palladium-catalyzed process involving vinyloxiranes and amino-alcohols, followed by an in-situ iron-catalyzed heterocyclization, can produce polysubstituted morpholines with high diastereoselectivity. organic-chemistry.org Copper-catalyzed three-component reactions of amino alcohols, aldehydes, and diazomalonates also provide an efficient route to highly substituted, unprotected morpholines. nih.gov

Targeted Synthesis of 4-(3-Fluorobenzyl)morpholine and Structural Analogues

The synthesis of the specific compound this compound and its analogues can be accomplished through direct functionalization of the morpholine nitrogen or via multi-step sequences starting from fluorinated building blocks.

Synthetic Routes via Benzylation of Morpholine Intermediates

The most direct method for synthesizing this compound is the nucleophilic substitution reaction between morpholine and a 3-fluorobenzyl halide. This reaction, a classic benzylation, capitalizes on the nucleophilicity of the secondary amine in the morpholine ring.

A representative procedure for a structurally related analogue involves stirring a mixture of the benzyl bromide (e.g., 1-bromo-4-(bromomethyl)-2-fluorobenzene), morpholine, and a base like potassium carbonate in a suitable solvent such as acetonitrile (B52724) at room temperature. chemicalbook.com This straightforward SN2 reaction typically proceeds with high efficiency, affording the desired N-benzylated morpholine in excellent yield after purification. chemicalbook.com

Table 1: Representative Benzylation Reaction for a Morpholine Analogue chemicalbook.com

| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1-bromo-4-(bromomethyl)-2-fluorobenzene | Morpholine | K₂CO₃ | Acetonitrile | 17 | 25 | 86 |

This methodology is directly applicable to the synthesis of the title compound by substituting 1-(bromomethyl)-3-fluorobenzene as the starting material. Another common approach is reductive amination, which involves reacting morpholine with 3-fluorobenzaldehyde (B1666160) to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) to yield the final amine. studylib.net

Multi-step Synthetic Sequences from Fluorinated Precursors

More elaborate synthetic routes build the molecule from fluorinated aromatic precursors. One such strategy begins with a nucleophilic aromatic substitution (SNAr) reaction. For example, a difluorinated nitroaromatic compound, such as 1,2-difluoro-4-nitrobenzene, can react with morpholine to displace one of the fluorine atoms, forming a 4-(fluoronitrophenyl)morpholine intermediate. researchgate.net The nitro group can then be reduced to an amine, providing a versatile intermediate for further functionalization. researchgate.net

Another multi-step approach involves building upon a pre-formed morpholine derivative. A patent describes a synthesis starting with 4-benzyl-morpholin-3-one and 3-fluorobenzaldehyde. google.com In this sequence, a strong base like lithium diisopropylamide is used to generate an enolate from the morpholinone, which then reacts with the fluorinated aldehyde in an aldol-type addition. google.com Subsequent chemical transformations would be required to convert the resulting adduct to the target structure. This highlights how complex morpholine derivatives can be assembled through the strategic combination of ring synthesis and subsequent C-C bond formation.

One-Pot Synthetic Methodologies for Derivatives

One-pot synthesis offers an efficient and resource-effective approach to constructing complex molecules like morpholine derivatives from simple precursors in a single reaction vessel. This strategy minimizes the need for purification of intermediates, saving time and reducing solvent waste.

A notable metal-free, one-pot strategy for synthesizing 2-substituted and 2,3-disubstituted morpholines involves the reaction of aziridines with halogenated alcohols. This method uses ammonium (B1175870) persulfate to facilitate an SN2-type ring opening of the aziridine, which is followed by an intramolecular cyclization of the resulting haloalkoxy amine intermediate in the presence of a base like potassium hydroxide (B78521) (KOH) to form the morpholine ring nih.gov.

Another versatile one-pot approach is the Ugi multicomponent reaction (MCR) followed by cyclization. For instance, the reaction of an amine (e.g., ethanolamine), an aldehyde or ketone, an isocyanide, and a suitable acid component can generate an intermediate Ugi adduct. This intermediate can then be cyclized under basic conditions (e.g., using sodium hydride) to yield highly substituted morpholine derivatives. This method has been successfully used to generate 3,3-disubstituted morpholines in moderate to good yields acs.org.

| Method | Reactants | Key Reagents | Product Type | Reference |

| Metal-Free Aziridine Ring Opening | Aziridines, Haloalcohols | (NH₄)₂S₂O₈, KOH | 2- and 2,3-disubstituted morpholines | nih.gov |

| Ugi MCR & Cyclization | Amine, Aldehyde/Ketone, Isocyanide | Sodium Hydride (NaH) | Highly substituted morpholines | acs.org |

Asymmetric Synthesis and Chiral Resolution Techniques for Enantiomers

The synthesis of specific enantiomers of chiral morpholine derivatives is crucial, as different stereoisomers can exhibit distinct biological activities. This is achieved through two main strategies: asymmetric synthesis, which creates a specific enantiomer directly, and chiral resolution, which separates a racemic mixture into its constituent enantiomers. Asymmetric approaches include stereocontrolled cyclization and catalytic asymmetric hydrogenation researchgate.netnih.govresearchgate.net.

Diastereomeric Salt Crystallization and Separation

Chiral resolution via diastereomeric salt crystallization is a widely used and effective technique for separating enantiomers on an industrial scale researchgate.netpharmtech.com. The process involves reacting a racemic mixture (containing both enantiomers of the target compound) with a single, pure enantiomer of a chiral resolving agent wikipedia.orgchiralpedia.com. This reaction converts the pair of enantiomers into a pair of diastereomers.

Unlike enantiomers, which have identical physical properties (e.g., solubility), diastereomers have distinct physical properties. This difference in solubility allows for their separation by fractional crystallization researchgate.netwikipedia.org. One diastereomer will typically crystallize out of the solution first, allowing it to be isolated by filtration. The resolving agent is then chemically removed to yield the desired pure enantiomer wikipedia.org. The choice of resolving agent and solvent system is critical for efficient separation researchgate.net.

A key intermediate for the NK1 receptor antagonist Aprepitant, which contains a morpholin-2-one (B1368128) core, is resolved using this method. The racemic N-benzylglycinamide is resolved via diastereomeric salt crystallization with (+)-dibenzoyl-D-tartaric acid to achieve the desired enantiopure intermediate researchgate.net.

| Step | Description | Principle |

| 1. Salt Formation | A racemic mixture is reacted with an enantiomerically pure chiral resolving agent (e.g., tartaric acid). | Converts a pair of enantiomers into a pair of diastereomeric salts. |

| 2. Crystallization | The solution of diastereomeric salts is concentrated or cooled to induce crystallization. | Diastereomers have different solubilities, allowing one to crystallize preferentially. |

| 3. Separation | The crystallized diastereomer is separated from the solution by filtration. | Physical separation based on the solid-liquid phase difference. |

| 4. Liberation | The pure enantiomer is recovered by removing the chiral resolving agent. | Reverses the initial salt formation to yield the final product. |

Stereocontrolled Cyclization Strategies

Stereocontrolled cyclization is a powerful asymmetric synthesis strategy where one or more stereocenters are set during the formation of the morpholine ring. These methods often rely on chiral starting materials, catalysts, or auxiliaries to direct the stereochemical outcome of the ring-closing reaction.

One such method is the copper-promoted intramolecular oxyamination of alkenes. In this approach, an N-alkenyl-β-amino alcohol substrate undergoes cyclization promoted by a copper(II) catalyst. The reaction proceeds through a proposed cis-oxycupration step, leading to the formation of the morpholine ring with defined stereochemistry. For example, the cyclization of certain substrates has been shown to produce 2,5-cis-disubstituted or 2,6-trans-disubstituted morpholines with high diastereoselectivity nih.gov.

Another strategy involves the diastereoselective synthesis from α-formyl carboxylates and tosyl-oxazetidine. This cascade reaction, promoted by a base, yields morpholine hemiaminals which can be further elaborated. The stereochemical outcome is influenced by the avoidance of steric strain and by anomeric effects within the transition states, leading to conformationally rigid morpholine products acs.orgnih.gov.

Catalytic Asymmetric Hydrogenation in Morpholine Synthesis

Catalytic asymmetric hydrogenation is one of the most efficient and atom-economical methods for creating chiral molecules nih.govajchem-b.com. This technique is particularly effective for the synthesis of chiral morpholines by reducing a prochiral unsaturated precursor, such as a dehydromorpholine, using hydrogen gas and a chiral metal catalyst researchgate.netnih.gov.

A highly successful approach has been developed for the asymmetric hydrogenation of 2-substituted dehydromorpholines. This reaction utilizes a rhodium complex with a chiral bisphosphine ligand (specifically SKP-Rh) that possesses a large bite angle. This catalytic system achieves quantitative yields and excellent enantioselectivities (up to 99% enantiomeric excess, ee) for a variety of 2-substituted chiral morpholines researchgate.netnih.govrsc.org. The presence of an N-acyl directing group on the dehydromorpholine substrate is often necessary to activate the electron-rich double bond towards hydrogenation nih.gov. This "after cyclization" method is powerful because it generates the key stereocenter on a pre-formed ring system nih.govresearchgate.net.

| Substrate | Catalyst | Product | Yield | Enantioselectivity (ee) | Reference |

| N-Acyl-2-phenyldehydromorpholine | SKP-Rh complex | N-Acyl-2-phenylmorpholine | >99% | 92% | nih.gov |

| N-Acyl-2-(4-fluorophenyl)dehydromorpholine | SKP-Rh complex | N-Acyl-2-(4-fluorophenyl)morpholine | >99% | 99% | nih.gov |

| N-Acyl-2-(2-methylphenyl)dehydromorpholine | SKP-Rh complex | N-Acyl-2-(2-methylphenyl)morpholine | >99% | 99% | nih.gov |

Derivatization Strategies for Structural Modification and Functionalization

Derivatization of the core this compound structure is essential for exploring structure-activity relationships (SAR) in medicinal chemistry and for developing new functional molecules. These modifications can be targeted at various positions on the molecule, but functionalization of the morpholine ring itself is a common strategy.

Functionalization of the Morpholine Ring

The morpholine ring offers several avenues for functionalization. The secondary amine nitrogen of a parent morpholine (where the 4-position is unsubstituted) allows for facile derivatization, such as alkylation, acylation, or sulfonylation chemrxiv.orgresearchgate.net. For a pre-formed N-substituted morpholine like this compound, functionalization must target the carbon atoms of the ring.

Synthetic strategies have been developed to introduce substituents at the C-2 and C-3 positions of the morpholine ring. For example, morpholine hemiaminals, formed via cascade reactions, can serve as versatile intermediates. These hemiaminals can undergo further reactions, such as nucleophilic additions, to install various groups at the C-3 position. Subsequent functionalization at the C-2 position can be achieved through methods like photoredox-mediated decarboxylative alkylation acs.orgnih.gov.

Furthermore, the N-H bond of a morpholine precursor allows for the introduction of various functionalities prior to or after cyclization. For instance, morpholines derived from 1,2-aminoalcohols can be easily derivatized at the nitrogen atom via tosylation or benzoylation, which can also aid in purification and characterization chemrxiv.org. The morpholine scaffold is frequently incorporated into larger molecules to improve pharmacokinetic properties, and its nitrogen atom often serves as a key attachment point mdpi.comnih.gov.

Modification of the Fluorobenzyl Moiety

The functionalization of the fluorobenzyl moiety of this compound offers a powerful avenue for modulating its biological activity, pharmacokinetic properties, and target specificity. Key strategies for modification include electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, which allow for the introduction of a diverse range of substituents onto the aromatic ring.

A crucial intermediate for many of these modifications is a halogenated derivative, such as 4-(4-bromo-3-fluorobenzyl)morpholine (B1524664). The synthesis of this compound can be achieved through the reaction of 1-bromo-4-(bromomethyl)-2-fluorobenzene with morpholine in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile. This reaction proceeds at room temperature to afford the desired product in high yield chemicalbook.com.

Interactive Data Table: Synthesis of 4-(4-bromo-3-fluorobenzyl)morpholine

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |

| 1-bromo-4-(bromomethyl)-2-fluorobenzene | Morpholine | Potassium Carbonate | Acetonitrile | 25 | 86 |

This table summarizes the reaction conditions for the synthesis of a key intermediate for further derivatization.

With the brominated intermediate in hand, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce new functional groups. For instance, the reaction of 4-(4-bromo-3-fluorobenzyl)morpholine with various primary or secondary amines in the presence of a palladium catalyst and a suitable ligand can lead to the formation of a wide array of amino-substituted derivatives cmu.eduresearchgate.netnih.govmit.edu. The choice of ligand is critical for the success of these reactions, with bulky biarylphosphine ligands often providing excellent results for the amination of aryl halides cmu.edu.

Electrophilic aromatic substitution on the 3-fluorobenzyl ring is another viable strategy for introducing substituents. The directing effects of the fluorine and the benzylmorpholine group will influence the position of the incoming electrophile. In related systems like 3-fluorotoluene, electrophilic attack generally occurs at the positions ortho and para to the activating methyl group, and meta to the deactivating fluorine atom vanderbilt.edulibretexts.orgstudysmarter.co.uknih.govyoutube.com. By analogy, for this compound, electrophilic substitution would be expected to favor positions 4 and 6 on the aromatic ring.

Bioconjugation and Prodrug Design Principles

The development of this compound derivatives can be further advanced by applying principles of bioconjugation and prodrug design. These strategies aim to improve drug delivery, enhance efficacy, and reduce off-target effects.

Bioconjugation involves the covalent attachment of a drug molecule to a larger carrier, such as a polymer, peptide, or antibody. This approach can alter the pharmacokinetic profile of the drug, leading to prolonged circulation time and targeted delivery to specific tissues or cells nih.gov. Morpholine-containing molecules have been successfully incorporated into polymers for various biomedical applications researchgate.net. For instance, morpholine-based monomers can be polymerized to create biocompatible materials suitable for drug delivery systems. The conjugation of a this compound derivative to such a polymer could potentially enhance its therapeutic index.

Prodrug design focuses on creating an inactive or less active form of a drug that is converted to the active parent compound in the body through enzymatic or chemical processes mdpi.comnih.govnih.govresearchgate.netrsc.org. This approach is particularly valuable for improving the delivery of drugs to the central nervous system (CNS), a significant challenge due to the blood-brain barrier (BBB) mdpi.comnih.govnih.govresearchgate.netrsc.org.

For a compound like this compound, which contains a tertiary amine, several prodrug strategies can be envisioned. One common approach for amines is the formation of a cleavable amide or carbamate (B1207046) linkage to a carrier molecule. This can increase the lipophilicity of the compound, facilitating its passage across the BBB nih.gov. Once in the brain, enzymatic cleavage would release the active this compound.

Another strategy involves the use of carrier-mediated transport systems. By attaching the drug to a molecule that is recognized by a specific transporter at the BBB, such as an amino acid or glucose transporter, the prodrug can be actively transported into the brain nih.gov.

The design of effective prodrugs requires careful consideration of the linker chemistry to ensure that the active drug is released at the desired site and rate. The stability of the prodrug in systemic circulation and its susceptibility to enzymatic cleavage at the target site are critical parameters that need to be optimized.

Interactive Data Table: Prodrug Strategies for CNS Delivery

| Prodrug Approach | Carrier/Promoiety | Target Transporter (if applicable) | Advantage |

| Increased Lipophilicity | Lipophilic esters, amides | N/A | Enhanced passive diffusion across the BBB |

| Carrier-Mediated Transport | Amino acids, glucose | LAT1, GLUT1, etc. | Active transport into the brain |

| Enzyme-Activated Prodrugs | Specific enzyme substrates | N/A | Site-specific release of the active drug |

This table outlines common prodrug strategies that could be applied to enhance the CNS delivery of this compound derivatives.

Characterization and Analytical Method Development for 4 3 Fluorobenzyl Morpholine Derivatives

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is an indispensable tool for the structural elucidation of 4-(3-fluorobenzyl)morpholine, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

In ¹H-NMR, the spectrum is expected to show distinct signals corresponding to the protons of the morpholine (B109124) ring, the benzylic methylene (B1212753) bridge, and the 3-fluorophenyl group. The morpholine protons typically appear as two multiplets in the aliphatic region, corresponding to the protons adjacent to the nitrogen and oxygen atoms. The benzylic protons (-CH₂-) would present as a singlet, while the aromatic protons of the fluorobenzyl group would exhibit a complex splitting pattern due to proton-proton and proton-fluorine couplings.

¹³C-NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. rsc.orgresearchgate.netbeilstein-journals.org The spectrum would show characteristic signals for the two distinct carbons of the morpholine ring, the benzylic carbon, and the carbons of the 3-fluorophenyl ring. The carbon directly bonded to the fluorine atom would appear as a doublet due to carbon-fluorine coupling, a key diagnostic feature. openstax.org

Table 1: Predicted NMR Spectral Data for this compound

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H-NMR | Morpholine Protons (-CH₂-N-) | ~2.4 - 2.6 | Multiplet |

| Morpholine Protons (-CH₂-O-) | ~3.6 - 3.8 | Multiplet | |

| Benzylic Protons (-CH₂-Ar) | ~3.5 | Singlet | |

| Aromatic Protons (Ar-H) | ~6.9 - 7.4 | Complex multiplet pattern due to F-H coupling | |

| ¹³C-NMR | Morpholine Carbons (-CH₂-N-) | ~53 - 55 | |

| Morpholine Carbons (-CH₂-O-) | ~66 - 68 | ||

| Benzylic Carbon (-CH₂-Ar) | ~62 - 64 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum provides a unique fingerprint of the molecule, confirming the presence of the morpholine and fluorobenzyl moieties. nih.govnist.govresearchgate.net

Key characteristic absorption bands would include C-H stretching vibrations for both the aliphatic protons of the morpholine ring and the aromatic protons of the benzene (B151609) ring. The presence of the ether linkage in the morpholine ring is confirmed by a strong C-O-C stretching band. Additionally, a C-N stretching vibration from the tertiary amine and a characteristic C-F stretching band from the fluorinated benzene ring are expected. nih.govnist.govchemicalbook.com

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2800 - 3000 | Medium-Strong |

| C-O-C Stretch (Ether) | 1070 - 1150 | Strong |

| C-N Stretch (Tertiary Amine) | 1250 - 1020 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of this compound. Electron ionization (EI) is a common method used for such compounds.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. The fragmentation pattern is also highly informative for structural confirmation. A characteristic fragmentation would be the benzylic cleavage, resulting in the formation of a stable 3-fluorobenzyl cation and a morpholinomethyl radical, or vice versa. The detection of the 3-fluorobenzyl cation (m/z 109) and fragments related to the morpholine ring (e.g., m/z 86 or 57) would be strong evidence for the proposed structure. nist.govnist.govmassbank.jp

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 195.11 |

| [M - C₄H₈NO]⁺ | 3-Fluorobenzyl cation | 109.04 |

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from impurities and, in the case of its derivatives, for resolving enantiomers. These techniques are central to assessing the purity and quality of the compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the predominant techniques for assessing the purity of this compound and related derivatives. ijpsdronline.com These methods offer high resolution, sensitivity, and reproducibility. mdpi.com A reversed-phase (RP) method is typically employed for this type of molecule. sielc.com

In a typical RP-HPLC or UPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, commonly a mixture of acetonitrile (B52724) or methanol (B129727) and water. nih.gov An acid modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape for the basic amine compound. sielc.com Detection is usually performed using a UV detector set at a wavelength where the fluorophenyl chromophore absorbs strongly (e.g., ~254 nm). This method allows for the quantification of the main compound and the detection of any process-related impurities or degradation products. researchgate.netnih.gov

Table 4: Typical HPLC/UPLC Method Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 1.7 µm for UPLC) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Elution | Gradient elution (e.g., starting with low %B, increasing to high %B) |

| Flow Rate | 0.3 - 0.6 mL/min (for UPLC) |

| Detection | UV at 254 nm |

| Column Temperature | 25 - 40 °C |

Chiral Chromatography for Enantiomeric Purity Determination

While this compound itself is an achiral molecule, its derivatives can contain stereocenters, necessitating methods for separating the resulting enantiomers. banglajol.infogoogle.com Chiral chromatography is the gold standard for determining the enantiomeric purity of such compounds. nih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are widely used and have proven effective for separating enantiomers of various benzylmorpholine derivatives. google.com The mobile phase is typically a mixture of an alkane (like heptane (B126788) or hexane) and an alcohol (such as isopropanol (B130326) or ethanol), sometimes with a small amount of an amine modifier (like diethylamine) to improve peak shape and resolution. google.com This separation is crucial in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological activities.

Table 5: Representative Chiral Chromatography Method for Benzylmorpholine Derivatives

| Parameter | Condition |

|---|---|

| Column | Chiralcel® OD-H or similar polysaccharide-based CSP |

| Mobile Phase | Heptane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v) |

| Elution | Isocratic |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Ambient |

Purification Methodologies (Recrystallization, Column Chromatography)

The purification of this compound is critical to ensure it is free from starting materials, by-products, and other contaminants, rendering it suitable for its intended downstream applications. The choice of purification method depends on the nature of the impurities, the scale of the synthesis, and the required final purity. The two most common and effective methods for purifying compounds of this type are recrystallization and column chromatography.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent or solvent system. The principle involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities, which are present in smaller quantities or have different solubility profiles, remain in the solution (mother liquor).

For a tertiary amine like this compound, which is often an oil or a low-melting solid at room temperature, it may first be converted to a stable crystalline salt (e.g., hydrochloride or oxalate (B1200264) salt) to facilitate purification by recrystallization. The selection of an appropriate solvent system is the most critical step in developing a recrystallization procedure. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point.

A systematic solvent screening is typically performed to identify the optimal conditions. This involves testing a range of solvents with varying polarities.

Table 1: Representative Solvent Screening for Recrystallization of this compound HCl

| Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation upon Cooling | Estimated Yield & Purity |

|---|---|---|---|---|

| Isopropanol (IPA) | Sparingly Soluble | Very Soluble | Good, well-defined needles | ~85% Yield, >99.5% Purity |

| Ethanol/Water (9:1) | Soluble | Very Soluble | Rapid precipitation, small crystals | ~90% Yield, 98.5% Purity |

| Acetonitrile | Sparingly Soluble | Soluble | Slow formation, large prisms | ~75% Yield, >99.7% Purity |

| Ethyl Acetate (B1210297) | Insoluble | Sparingly Soluble | Poor recovery | Not viable |

| Toluene | Insoluble | Insoluble | No dissolution | Not viable |

Based on such a screening, isopropanol or acetonitrile would be selected for further optimization to balance high recovery with excellent purity.

Column Chromatography

Flash column chromatography is a highly versatile and widely used method for the purification of organic compounds, including this compound, particularly when it is in its free base (oily) form. google.com This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) and their solubility in a mobile phase (a solvent or solvent mixture) that is passed through the column under pressure. google.com

The development of a column chromatography method begins with thin-layer chromatography (TLC) to determine the appropriate solvent system (eluent). The goal is to find a mobile phase that provides good separation between the target compound and its impurities, with a retention factor (Rf) for the desired product typically in the range of 0.3-0.4.

For benzylmorpholine derivatives, a common stationary phase is silica gel. The mobile phase is typically a non-polar solvent mixed with a polar solvent. A gradient elution, where the proportion of the polar solvent is gradually increased, is often employed to effectively separate compounds with a range of polarities. chemicalbook.com For instance, a synthesis of the related compound 4-(4-bromo-3-fluorobenzyl)morpholine (B1524664) utilized a silica gel column with a gradient of ethyl acetate in hexanes. chemicalbook.com

Table 2: Typical Column Chromatography Parameters for this compound Purification

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient of Ethyl Acetate (EtOAc) in Hexane (e.g., 0% to 20% EtOAc) |

| Sample Loading | Dry loading or minimal volume of dichloromethane |

| Elution Order | Less polar impurities -> this compound -> More polar impurities |

| Monitoring | TLC with UV visualization or potassium permanganate (B83412) stain |

| Typical Recovery | 85-95% |

| Achievable Purity | >99.0% |

Development and Validation of Analytical Methods for Related Impurities

The control of impurities is a critical aspect of pharmaceutical development and manufacturing, as mandated by regulatory bodies. A robust and validated analytical method is required to detect and quantify any impurities present in the this compound drug substance. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. ijprajournal.com The development and validation process follows guidelines established by the International Council for Harmonisation (ICH). amsbiopharma.com

Method Development

The goal of method development is to create a chromatographic system capable of separating the main component (the Active Pharmaceutical Ingredient, or API) from all potential process-related impurities and degradation products with adequate resolution, sensitivity, and precision. chromatographyonline.com

A typical approach for this compound would involve:

Column Selection: A reversed-phase column, such as a C18 or C8, is generally the first choice for molecules of this polarity.

Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is screened.

pH Optimization: The pH of the aqueous buffer is adjusted to ensure the analyte and its impurities are in a consistent ionization state, which is crucial for reproducible retention times and peak shapes. For an amine, a slightly acidic to neutral pH is often optimal.

Wavelength Selection: The UV detector wavelength is selected based on the UV absorbance spectrum of this compound, typically at its absorbance maximum (e.g., ~265 nm), to ensure high sensitivity for both the API and related impurities.

Gradient Optimization: A gradient elution (where the organic modifier concentration is increased over time) is usually necessary to elute all impurities with good peak shape in a reasonable run time.

Method Validation

Once the method is developed, it must be validated to demonstrate its suitability for its intended purpose. europa.eu The validation process assesses several key performance characteristics as defined by ICH guideline Q2(R1). europa.eu

Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by showing that there is no interference from potential impurities, degradation products, or placebo components at the retention time of the main peak. Forced degradation studies (exposing the compound to acid, base, oxidation, heat, and light) are performed to generate potential degradation products and prove the method's stability-indicating nature.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range from the Limit of Quantitation (LOQ) to 150% of the specification limit for the impurity.

Table 3: Illustrative Linearity Data for a Potential Impurity

| Concentration (% of test conc.) | Peak Area (µV*s) |

|---|---|

| 0.05% (LOQ) | 5150 |

| 0.10% | 10250 |

| 0.15% | 15400 |

| 0.20% | 20550 |

| 0.25% | 25700 |

| Correlation Coefficient (r²): 0.9998 |

Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear. For an impurity method, this is typically from the LOQ to 120% of the specification limit. europa.eu

Accuracy: The closeness of the test results to the true value. It is determined by spiking the sample with known amounts of the impurity at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit) and calculating the percentage recovery.

Table 4: Illustrative Accuracy (Recovery) Data

| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

|---|---|---|---|

| LOQ | 0.5 | 0.48 | 96.0% |

| 100% | 1.0 | 1.01 | 101.0% |

| 150% | 1.5 | 1.47 | 98.0% |

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.

Intermediate Precision: Analysis on different days, by different analysts, or on different instruments. Precision is expressed as the Relative Standard Deviation (%RSD) of the results.

Table 5: Illustrative Precision Data (at 0.15% Impurity Level)

| Precision Level | Number of Preparations (n) | Mean Result (%) | %RSD | Acceptance Criteria |

|---|---|---|---|---|

| Repeatability | 6 | 0.152 | 1.8% | ≤ 5.0% |

| Intermediate Precision | 6 | 0.149 | 2.5% | ≤ 10.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, organic phase composition ±2%). This provides an indication of its reliability during normal usage.

Successful completion of these validation studies provides documented evidence that the analytical method is reliable, accurate, and fit for the purpose of controlling impurities in this compound.

Computational and Mechanistic Studies of 4 3 Fluorobenzyl Morpholine and Its Reactions

Reaction Mechanism Elucidation

Understanding the precise steps involved in the synthesis of 4-(3-Fluorobenzyl)morpholine is crucial for controlling reaction outcomes. This involves studying the formation of the core morpholine (B109124) ring and the subsequent N-alkylation step.

The morpholine ring is a common heterocyclic motif in biologically active compounds. researchgate.net Its formation can be achieved through several mechanistic pathways, typically involving intramolecular cyclization. A prevalent method involves the cyclization of N-substituted diethanolamine derivatives. This reaction is often acid-catalyzed, where the protonation of a hydroxyl group facilitates its departure as a water molecule, allowing the nitrogen atom to act as a nucleophile and close the six-membered ring.

Another significant pathway involves the reaction of vicinal amino alcohols with suitable two-carbon electrophiles. researchgate.net For instance, a simple and high-yielding protocol utilizes the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663). nih.govchemrxiv.org This process proceeds via a nucleophilic substitution (SN2) reaction where the amine attacks the electrophilic carbon of ethylene sulfate, leading to a monoalkylation product that can subsequently cyclize to form the morpholine ring. nih.govchemrxiv.org Other routes include domino reactions starting from aziridines, which undergo ring-opening by a nucleophile followed by cyclization to yield the morpholine structure. researchgate.net Quantum chemistry calculations have also been employed to investigate the ring-opening pathways in the oxidation of morpholine, providing insights into its stability and reactivity under various conditions. nih.gov

The selectivity and yield of reactions forming N-substituted morpholines are highly dependent on the chosen reaction conditions. Key factors include the choice of solvent, catalyst, temperature, and base. For the N-benzylation step, which attaches the 3-fluorobenzyl group to the morpholine nitrogen, the reaction conditions dictate the efficiency of the alkylation and minimize side reactions.

The choice of base is critical for deprotonating the morpholine nitrogen, enhancing its nucleophilicity. The use of reagents like potassium tert-butoxide (tBuOK) or sodium hydride (NaH) can effectively drive the reaction forward. researchgate.netnih.gov The solvent system can influence reactant solubility and reaction rates. Catalysis, particularly with transition metals like palladium or iron, can enable specific bond formations and improve diastereoselectivity in the synthesis of substituted morpholines. organic-chemistry.org For example, a palladium-catalyzed Wacker-type aerobic oxidative cyclization has been used to access various six-membered nitrogen heterocycles, including morpholines. organic-chemistry.org The careful optimization of these parameters is essential to achieve high yields and purity of the final product, this compound.

| Parameter | Condition A | Condition B | Condition C | Observed Outcome |

|---|---|---|---|---|

| Solvent | Acetonitrile (B52724) | Tetrahydrofuran (THF) | Dimethylformamide (DMF) | DMF often leads to higher reaction rates due to its polar aprotic nature. |

| Base | K₂CO₃ | NaH | Cs₂CO₃ | Stronger bases like NaH can lead to faster deprotonation and higher yields. researchgate.net |

| Temperature | 25°C (Room Temp) | 60°C | 80°C | Increased temperature generally accelerates the reaction but may increase side products. |

| Catalyst | None | Pd(OAc)₂ | CuI | Transition metal catalysts can enable reactions under milder conditions. researchgate.net |

Kinetic studies are performed to determine the rate of a reaction and its dependence on the concentration of reactants. For the synthesis of morpholine derivatives, such studies can help to confirm a proposed reaction mechanism. edu.krd The thermal decomposition of morpholine itself has been investigated to understand its stability, with potential energy surfaces mapped out for its decomposition pathways. researchgate.net These computational studies, often using methods like Rice-Ramsperger-Kassel-Marcus (RRKM) theory, predict the energetic requirements and dominant pathways for molecular breakdown. researchgate.net

For synthetic reactions, the rate law is determined by systematically varying the concentrations of the reactants (e.g., morpholine, 3-fluorobenzyl halide) and monitoring the formation of the product over time. This analysis reveals the order of the reaction with respect to each component. edu.krd From temperature-dependent kinetic data, thermodynamic parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be calculated. edu.krd These values provide deeper insight into the transition state of the rate-determining step, confirming whether the proposed mechanism is energetically feasible.

| Parameter | Value | Interpretation |

|---|---|---|

| Activation Energy (Ea) | 20-40 kcal/mol | Indicates a modest energy barrier for the reaction to occur, supporting the feasibility of the synthesis under laboratory conditions. researchgate.net |

| Enthalpy of Activation (ΔH‡) | Positive | Suggests that energy is required to reach the transition state. |

| Entropy of Activation (ΔS‡) | Negative | A negative value often indicates a more ordered transition state compared to the reactants, which is common in bimolecular associative mechanisms like SN2 alkylation. |

| Gibbs Free Energy of Activation (ΔG‡) | Positive | Represents the overall energy barrier to the reaction; a lower value corresponds to a faster reaction rate. edu.krd |

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful computational tools used to investigate the three-dimensional structure of molecules and their interactions with biological targets. These methods are essential for rational drug design and understanding structure-activity relationships.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. taltech.ee For this compound, the morpholine ring predominantly adopts a chair conformation to minimize steric strain. nih.gov The substituent on the nitrogen can exist in either an axial or equatorial position. Computational studies have shown that for the parent morpholine, the equatorial conformer (Chair-Eq) is generally more stable than the axial conformer (Chair-Ax). nih.gov

Molecular geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. mdpi.com Methods such as Density Functional Theory (DFT) are commonly used for these calculations. clinicsearchonline.org This optimization provides precise bond lengths, bond angles, and dihedral angles for the most stable conformer of this compound, which is critical for subsequent studies like molecular docking.

| Property | Equatorial Conformer | Axial Conformer | Significance |

|---|---|---|---|

| Relative Energy | Lower | Higher | The equatorial position is typically more stable due to reduced steric hindrance. nih.gov |

| Steric Hindrance | Minimized | Increased 1,3-diaxial interactions | Affects the overall stability and population of the conformer. |

| Dipole Moment | Calculated Value | Calculated Value | The molecular dipole moment can vary between conformers, influencing solubility and intermolecular interactions. |

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor or enzyme. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a drug candidate and its biological target. clinicsearchonline.org

For this compound, docking studies would involve first obtaining the three-dimensional crystal structure of a target protein from a database like the Protein Data Bank (PDB). mdpi.com Using software such as AutoDock Vina or GOLD, the optimized geometry of the ligand is then placed into the defined binding site of the protein. nih.govekb.eg The program samples numerous orientations and conformations of the ligand, calculating a binding energy or docking score for each pose. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues in the target's active site. ekb.eg Such studies can rationalize the biological activity of morpholine-containing compounds and guide the design of new, more potent derivatives.

| Parameter | Description | Example Value |

|---|---|---|

| Binding Energy/Docking Score | An estimation of the binding affinity between the ligand and the target protein (e.g., in kcal/mol). More negative values typically indicate stronger binding. | -8.5 kcal/mol |

| Key Interacting Residues | Specific amino acids in the protein's active site that form significant interactions with the ligand. | TYR 23, LYS 110, PHE 341 |

| Types of Interactions | The nature of the non-covalent bonds formed (e.g., hydrogen bonds, hydrophobic contacts). | Hydrogen bond with TYR 23; Hydrophobic interaction with PHE 341. |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed docked poses. Low RMSD values among top poses suggest a reliable docking result. | 1.2 Å |

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

There are no specific molecular dynamics simulation studies published in the scientific literature for this compound. Therefore, no data is available on its behavior when complexed with a protein target, nor are there any findings on the stability of such a complex, interaction patterns, or conformational changes.

In Silico ADME/T Profiling and Drug-likeness Assessment

No dedicated in silico ADME/T profiling or drug-likeness assessment studies for this compound could be located in the available scientific literature. Consequently, there are no research findings or predictive data tables concerning its pharmacokinetic properties or its potential as a drug candidate based on standard computational models.

Biological Activity and Structure Activity Relationships of 4 3 Fluorobenzyl Morpholine Derivatives

Modulation of Enzyme and Receptor Activity

Neurokinin 1 (NK1) Receptor Antagonism

The neurokinin 1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, is a validated target for the development of antiemetic and anxiolytic agents. The morpholine (B109124) nucleus has been identified as a valuable component in the design of NK1 receptor antagonists, as it can enhance binding affinity to the receptor.

While specific structure-activity relationship (SAR) studies focusing exclusively on 4-(3-Fluorobenzyl)morpholine derivatives as NK1 receptor antagonists are not extensively detailed in the available literature, broader research on related morpholine analogues provides some insights. The absolute configuration of the morpholine ring is a critical determinant for potent binding to tachykinin receptors, including NK1. For instance, in certain series of morpholine analogues, the (S,R)-configuration has been shown to exhibit high binding affinities for NK1, NK2, and NK3 receptors frontiersin.org.

Furthermore, in other classes of NK1 antagonists, the presence of trifluoromethyl groups on a benzyl (B1604629) moiety has been shown to be crucial for antagonist activity, suggesting that electron-withdrawing substituents on the aromatic ring can significantly influence potency nih.gov. Although direct evidence for this compound derivatives is limited, these findings suggest that the 3-fluoro substitution on the benzyl ring likely plays a significant role in modulating the electronic properties and conformational preferences of the molecule, thereby influencing its interaction with the NK1 receptor. Further studies are required to elucidate the precise SAR of this specific scaffold.

Potassium Channel (KCNQ2) Opening

Voltage-gated potassium channels of the KCNQ family, particularly KCNQ2, are crucial regulators of neuronal excitability. Openers of these channels have therapeutic potential in conditions characterized by neuronal hyperexcitability, such as epilepsy and migraine. The morpholine moiety has been incorporated into the design of KCNQ2 channel openers.

A notable example is the compound (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, which has been identified as an orally bioavailable KCNQ2 potassium channel opener nih.gov. In preclinical models, this compound demonstrated significant activity in reducing the total number of cortical spreading depressions, a key event in migraine with aura nih.gov. This compound features a morpholine ring attached to a phenyl group, which is a core element of the this compound scaffold.

The structure-activity relationship for this class of acrylamide-based KCNQ2 openers suggests that the nature of the substituents on the phenyl ring influences their activity. While specific data on the 3-fluorobenzyl derivative is not provided, the efficacy of the parent morpholin-4-ylphenyl compound highlights the importance of the morpholine group in conferring the desired pharmacological activity. The nitrogen of the morpholine ring is likely involved in key interactions within the binding site of the KCNQ2 channel. Further investigation into the impact of the 3-fluorobenzyl group on the potency and selectivity of these KCNQ2 openers is warranted.

Monoamine Oxidase-B (MAO-B) Inhibition

Monoamine oxidase-B (MAO-B) is a key enzyme in the metabolism of dopamine (B1211576) in the brain, and its inhibition is a therapeutic strategy for Parkinson's disease. Derivatives of this compound have been investigated as MAO-B inhibitors, with promising results.

Specifically, a series of fluorinated chalcones containing a morpholine moiety have been synthesized and evaluated for their MAO-B inhibitory activity. Among these, the compound (2E)-3-(3-fluorophenyl)-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one demonstrated potent and selective inhibition of recombinant human MAO-B.

The presence of the 3-fluorophenyl group was found to be a key determinant of this high affinity and selectivity. The table below summarizes the inhibitory activity of this compound against MAO-A and MAO-B.

| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity Index (SI) for MAO-B |

| (2E)-3-(3-fluorophenyl)-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one | MAO-B | 0.087 | 0.020 | 517.2 |

| MAO-A | >45 | - |

Data sourced from a study on fluorinated chalcones of morpholine. nih.gov

The high selectivity index indicates that this compound is over 500 times more selective for MAO-B than for MAO-A, which is a desirable property for a Parkinson's disease therapeutic, as it minimizes the side effects associated with MAO-A inhibition. The structure-activity relationship of these chalcones suggests that the morpholine ring and the specific substitution pattern on the phenyl ring are crucial for potent and selective MAO-B inhibition.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used in the treatment of Alzheimer's disease to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. Morpholine-containing compounds have been explored for their potential as cholinesterase inhibitors.

A series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group were designed and synthesized, and their anti-cholinesterase activities were evaluated. One of the most potent compounds in this series, which incorporates a morpholine moiety, exhibited significant inhibition of both AChE and BChE.

The structure-activity relationship of these compounds revealed that the length of the carbon linker between the quinoline (B57606) and morpholine moieties, as well as the substitution on the 4-N-phenyl ring, played a crucial role in their inhibitory potency. Derivatives with a two-methylene linker between the quinoline and morpholine showed better AChE inhibition than those with three or four-methylene linkers mdpi.com.

The table below presents the inhibitory activities of a representative potent compound from this series.

| Compound | Target | IC50 (µM) |

| A 4-N-phenylaminoquinoline derivative with a morpholine group | Acetylcholinesterase (AChE) | 1.94 ± 0.13 |

| Butyrylcholinesterase (BChE) | 28.37 ± 1.85 |

Data is for a representative potent compound from a series of novel 4-N-phenylaminoquinoline derivatives. mdpi.comnih.gov

These findings underscore the potential of incorporating a morpholine ring into scaffolds targeting cholinesterases. While these are not direct derivatives of this compound, the data suggests that the morpholine moiety is a key contributor to the observed activity.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a critical role in cell proliferation and is a key target in cancer therapy. The 4-(3-fluorobenzyloxy)aniline moiety, which is structurally related to this compound, is a key component of potent EGFR kinase inhibitors.

A series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives were designed and shown to be potent dual inhibitors of EGFR and ErbB-2 (also known as HER2) tyrosine kinases nih.gov. The 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394) portion of these molecules is crucial for their high affinity to the EGFR kinase domain.

The structure-activity relationship studies of these quinazoline (B50416) and pyrimidine (B1678525) derivatives have highlighted the importance of the 3-fluorobenzyloxy group for potent inhibitory activity. The fluorine atom at the 3-position of the benzyl ring is thought to enhance the binding affinity through favorable interactions within the ATP-binding site of the EGFR kinase.

The table below shows the inhibitory activities of a representative compound from this class against EGFR and ErbB-2 kinases.

| Compound | Target | IC50 (nM) |

| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-acrylamidophenoxy)pyrimidine | EGFR | 37 |

| ErbB-2 | 29 |

Data for a representative compound from a series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives. nih.gov

The presence of the morpholine alkoxy substituents at other positions of the quinazoline core has also been shown to influence the binding mode and activity of these inhibitors nih.govrsc.org.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

Vascular endothelial growth factor receptor 2 (VEGFR2) is another important tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR2 is a major strategy in cancer treatment.

The 4-(3-fluorobenzyloxy)aniline scaffold, closely related to this compound, has also been utilized in the design of VEGFR2 inhibitors. In several series of quinazoline-based kinase inhibitors, the presence of a fluoro group at the 3- or 4-position of the phenyl ring has been associated with potent anti-VEGFR2 activity.

Furthermore, some 4-anilino-quinazoline derivatives have been developed as dual inhibitors of both EGFR and VEGFR2 nih.gov. In these dual inhibitors, the substitution pattern on the 4-anilino moiety is critical for achieving potent inhibition of both kinases. Specifically, a 3,4-disubstitution on the aniline (B41778) ring, such as with a chlorine and a 3-fluorobenzyloxy group, has been shown to favor EGFR inhibition, while a 2,4-disubstitution can increase activity against VEGFR2 nih.gov.

While specific IC50 values for this compound derivatives as VEGFR2 inhibitors are not detailed in the provided search results, the established importance of the 3-fluorophenyl moiety in related kinase inhibitors strongly suggests its potential for conferring potent VEGFR2 inhibitory activity. The development of dual EGFR/VEGFR2 inhibitors often involves optimizing the substituents on the anilino ring to balance the activity against both targets.

Other Enzyme and Receptor Interactions (e.g., α-Gly, Dihydrofolate Reductase, Dopamine Transporter)

Derivatives of this compound, characterized by the presence of both a morpholine ring and a fluorinated phenyl group, have been investigated for their interactions with various enzymes and receptors critical to metabolic and neurological pathways.

α-Glucosidase (α-Gly) Inhibition: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. acs.org Research has shown that the morpholine moiety can have a positive effect on the α-glucosidase inhibitory properties of a compound. nih.gov For instance, a series of 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives demonstrated significant α-glucosidase inhibitory potential. nih.gov In these studies, it was observed that electron-donating groups on an associated phenyl ring enhanced the inhibitory activity. nih.gov This suggests that the electronic properties of substituents on the benzyl portion of a molecule like this compound could be crucial for its interaction with α-glucosidase.

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is an essential enzyme for the synthesis of nucleotides and is a well-established target for anticancer and antimicrobial agents. nih.govrjpbr.comwikipedia.org DHFR inhibitors often mimic the structure of the natural substrate, folic acid. wikipedia.org While direct studies on this compound as a DHFR inhibitor are not prevalent, the structural components are relevant. For example, new series of quinazoline analogs have been designed to mimic the structure of methotrexate, a potent DHFR inhibitor. nih.gov These complex heterocyclic structures are evaluated for their fit within the enzyme's active site, and specific functional groups are known to enhance inhibitory activity. nih.govdiva-portal.org The development of novel DHFR inhibitors often involves heterocyclic moieties, with non-classical antifolates like trimethoprim (B1683648) and pyrimethamine (B1678524) serving as templates. rjpbr.com

Dopamine Transporter (DAT) Interaction: The dopamine transporter regulates dopamine levels in the brain and is a primary target for psychostimulants. mdpi.comembopress.org Atypical DAT inhibitors, which block dopamine reuptake without producing stimulant effects, are of therapeutic interest. mdpi.comnih.gov Compounds containing bis(4-fluorophenyl) groups have been extensively studied for their interaction with DAT. nih.govnih.govresearchgate.net For example, GBR12909, a piperazine-based inhibitor with a bis(4-fluorophenyl)methoxy)ethyl group, has been shown to induce a conformational change in the DAT protein upon binding. nih.gov Structure-activity relationship studies of various DAT inhibitors have demonstrated that functionalizing the terminal nitrogen of a core structure significantly affects affinity and selectivity. nih.gov This highlights the potential importance of the N-substituted 3-fluorobenzyl group in this compound for modulating DAT activity.

Table 1: Summary of Enzyme and Receptor Interactions of Related Morpholine and Fluorophenyl Derivatives

| Target | Derivative Class/Compound | Key Findings |

|---|---|---|

| α-Glucosidase | 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives | Showed remarkable α-glucosidase inhibitory potentials. nih.gov |

| Benzimidazole derivatives with morpholine structures | Effective inhibitors, with some compounds inhibiting the enzyme by up to 99%. nih.gov | |

| Dihydrofolate Reductase (DHFR) | Quinazoline analogs | Designed to mimic methotrexate; potency is dependent on fit within the DHFR active site. nih.gov |

| Dopamine Transporter (DAT) | GBR12909 (Vanoxerine) | A piperazine (B1678402) derivative with bis(4-fluorophenyl) groups that inhibits DAT by inducing a conformational change. nih.gov |

| bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines | The terminal nitrogen substituent significantly affects DAT affinity and selectivity. nih.gov |

Antimicrobial Activity Studies

The morpholine scaffold is a component of many compounds investigated for their antimicrobial properties. researchgate.netresearchgate.netnih.gov Its derivatives have been evaluated against a wide range of pathogenic bacteria and fungi. researchgate.netresearchgate.net

Morpholine derivatives have demonstrated a broad spectrum of antibacterial activity. researchgate.netpreprints.orgcore.ac.uk Studies have shown that the biological activity of these derivatives is fundamentally linked to their chemical structure, including the nature of the alkyl chains and other substituents. researchgate.net For instance, certain novel morpholine derivatives have exhibited high inhibitory action against a panel of both Gram-positive and Gram-negative bacteria. researchgate.netpreprints.org

One study evaluated a series of morpholine compounds, with one derivative showing a broad spectrum of action, inhibiting 82.83% of bacterial strains tested, with inhibition zones ranging from 16 to 31 mm. researchgate.net Another derivative was active against 34.4% of the tested bacterial strains, with the most sensitive strains requiring a low concentration of 3.125 mg/ml. preprints.orgcore.ac.uk The antibacterial activity of quinoline derivatives is also well-documented, with fluoroquinolones showing an improved spectrum against both Gram-positive and Gram-negative bacteria. mdpi.com The combination of a morpholine ring with other potentially active moieties, such as in this compound, could yield compounds with significant antibacterial potential. mdpi.com

Table 2: Antibacterial Activity of Selected Morpholine Derivatives

| Bacterial Strain | Compound 3 MIC (mg/mL) researchgate.net | Compound 5 MIC (mg/mL) researchgate.netcore.ac.uk | Compound 6 MIC (mg/mL) researchgate.net |

|---|---|---|---|

| Enterococcus hirae | 3.125 | >12.5 | 12.5 |

| Enterococcus faecium | 3.125 | >12.5 | 6.25 |

| Enterococcus durans | 3.125 | >12.5 | 12.5 |

| Enterococcus gallinarum | 3.125 | 12.5 | 12.5 |

| Micrococcus flavus | 6.25 | 3.125 | 6.25 |

| Bacillus anthracis | 6.25 | 3.125 | 6.25 |

| Pseudomonas orientalis | 6.25 | >12.5 | 6.25 |

| Brochothrix thermosphacta | 6.25 | 12.5 | 12.5 |

In addition to antibacterial properties, morpholine derivatives have been evaluated for their antifungal activity. researchgate.netresearchgate.netnih.govuobaghdad.edu.iq The morpholine class of antifungals includes established agricultural fungicides like fenpropimorph. nih.gov Novel morpholine derivatives have been tested against various human fungal pathogens, including species of Candida, Cryptococcus, and Aspergillus. nih.govnih.govmedchemexpress.cnncl.res.in

For example, two novel azole derivatives containing a morpholine ring, UR-9746 and UR-9751, were shown to have in vitro activity comparable to fluconazole (B54011) against several fungal isolates. nih.gov UR-9751 was particularly active against Candida albicans and Cryptococcus neoformans. nih.gov Another study on silicon-incorporated morpholine analogues found that twelve of the fifteen synthesized compounds exhibited potent antifungal activity against a range of human fungal pathogens. nih.gov The most effective of these, a sila-analogue of fenpropimorph, showed superior fungicidal potential compared to existing morpholine antifungals. nih.gov

Table 3: Antifungal Activity of Sila-Morpholine Analogue 24 (Fenpropimorph analogue) nih.gov

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans ATCC 24433 | 0.25 |

| Candida albicans ATCC 10231 | 0.125 |

| Candida glabrata NCYC 388 | 0.5 |

| Candida tropicalis ATCC 750 | 0.25 |

| Cryptococcus neoformans ATCC 34664 | 0.25 |

| Aspergillus niger ATCC 10578 | 1 |

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is governed by the interplay between the morpholine ring, the benzyl substituent, and the fluorine atom. The morpholine ring is considered a privileged structure in medicinal chemistry due to its favorable physicochemical and metabolic properties. nih.govnih.gov

The substitution of hydrogen with fluorine is a common strategy in drug design to modulate a molecule's properties. tandfonline.com The fluorine atom is relatively small, comparable in size to a hydrogen atom, yet it is the most electronegative element. tandfonline.comnih.gov This unique combination of properties can profoundly influence a molecule's biological activity and metabolic stability. tandfonline.comresearchgate.netnih.gov

Incorporating fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. tandfonline.comnih.govresearchgate.net The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage. tandfonline.com Placing a fluorine atom on an aromatic ring, as in the 3-fluorobenzyl group, can deactivate the ring towards metabolic oxidation, potentially slowing the drug's clearance rate and increasing its effectiveness. nih.gov Furthermore, fluorine substitution can alter a molecule's lipophilicity, which affects its absorption, distribution, and ability to cross cell membranes. nih.govresearchgate.netresearchgate.net The presence of a fluorine atom can also lead to novel hydrogen bond interactions with target enzymes or receptors, potentially increasing binding affinity and potency. mdpi.com

The morpholine ring itself plays several roles in bioactive molecules. nih.gov It can act as a simple scaffold, a modulator of pharmacokinetic and pharmacodynamic (PK/PD) properties, or as a key interacting element with a biological target. nih.govresearchgate.netacs.org Its ability to improve properties like solubility and brain permeability is attributed to the presence of a weakly basic nitrogen atom and an oxygen atom, which give the ring a balanced lipophilic-hydrophilic profile. nih.govacs.org The oxygen atom can act as a hydrogen bond acceptor, while the ring can engage in hydrophobic interactions. nih.govacs.org

The substituent attached to the morpholine nitrogen is critical for determining the molecule's activity and selectivity. nih.gov In this compound, the 3-fluorobenzyl group directs the molecule's interaction with its biological targets. The nature of this N-substituent can dictate which receptors or enzymes the molecule binds to and with what affinity. nih.govresearchgate.net For example, in CNS-active compounds, the morpholine ring is often used as a scaffold to orient other functional groups (appendages) in the correct position for optimal interaction with a target. nih.govresearchgate.net Studies on cannabinoid receptor ligands have shown that bulky substituents can increase selectivity for one receptor subtype over another. nih.govacs.org Therefore, the size, shape, and electronic properties of the 3-fluorobenzyl group are key determinants of the biological profile of this compound and its derivatives.

Impact of Linker and Terminal Aromatic/Heterocyclic Groups

The biological activity of derivatives based on the this compound scaffold is significantly influenced by the nature of the linker and the terminal aromatic or heterocyclic groups. Structure-activity relationship (SAR) studies on related classes of morpholine-containing compounds reveal that modifications to these regions can modulate potency and selectivity.

For instance, in a series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine moiety, the length of the carbon linker between the quinoline and morpholine rings was found to be a critical determinant of inhibitory activity against acetylcholinesterase (AChE). Derivatives with a shorter, two-methylene linker generally exhibited better AChE inhibition than those with three or four-methylene linkers mdpi.com. This suggests that an optimal linker length is necessary to correctly position the morpholine group within the binding site of the biological target.